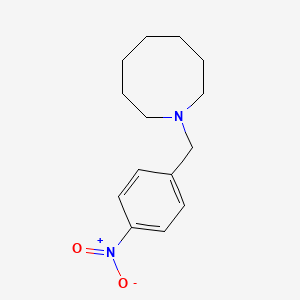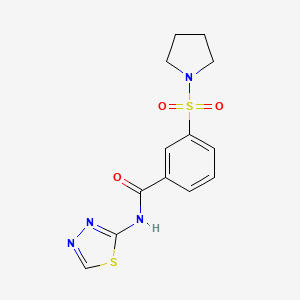![molecular formula C12H11ClF3NO B5686902 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide (CTP-499) is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CTP-499 is a small molecule that was designed to target the renin-angiotensin system (RAS), which is a key regulator of blood pressure and fluid balance in the body.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide acts as a dual inhibitor of both angiotensin-converting enzyme (ACE) and chymase, which are key enzymes in the RAS. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure and promotes renal fibrosis. Chymase is a serine protease that converts angiotensin I to angiotensin II and degrades extracellular matrix proteins, leading to tissue fibrosis. By inhibiting both ACE and chymase, this compound reduces the production of angiotensin II and prevents tissue fibrosis, leading to renoprotective and cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce albuminuria, improve glomerular filtration rate, and decrease renal fibrosis in animal models of diabetic nephropathy. In addition, this compound has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. These effects are likely due to the dual inhibition of ACE and chymase, which reduces the production of angiotensin II and prevents tissue fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a small molecule that can be easily synthesized and purified, making it a convenient compound for use in lab experiments. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and pharmacodynamics of this compound are not well understood, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide. One area of interest is the potential use of this compound in the treatment of chronic kidney disease. Chronic kidney disease is a major public health problem that affects millions of people worldwide, and there is a need for new therapies that can slow or halt the progression of the disease. Another area of interest is the development of new analogs of this compound that may have improved pharmacokinetics and pharmacodynamics. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a synthetic compound that is prepared by the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methyl-2-butenal in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%. The synthesis of this compound is a straightforward process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetic nephropathy, heart failure, and chronic kidney disease. This compound has been shown to have renoprotective effects by reducing albuminuria, improving glomerular filtration rate, and decreasing renal fibrosis in animal models of diabetic nephropathy. In addition, this compound has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c1-7(2)5-11(18)17-10-6-8(12(14,15)16)3-4-9(10)13/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJSTOSYWTGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)


![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)